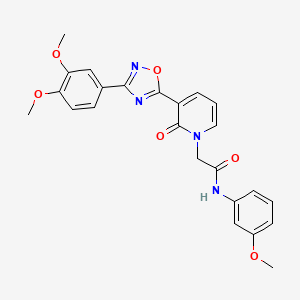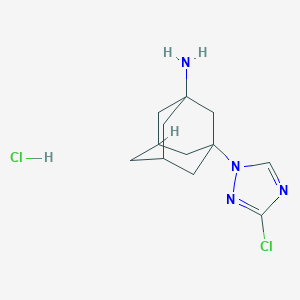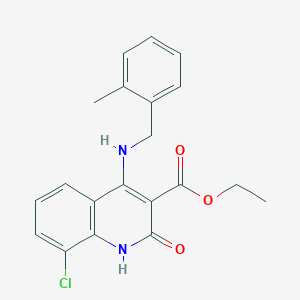![molecular formula C29H20Cl4N2O3 B2416406 (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one CAS No. 400077-67-0](/img/structure/B2416406.png)
(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one, or simply DMPP, is a novel compound of a new class of compounds known as pyrrolopyrroles. This compound has been of great interest to researchers due to its potential applications in various scientific fields, such as medical research, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A significant area of research involving derivatives of (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one focuses on their potential as anticancer agents. A study by Wang et al. (2015) synthesized 43 compounds structurally similar to curcumin, demonstrating better in vitro potency against prostate and cervical cancer cell lines compared to curcumin itself (Wang et al., 2015). Similarly, Patanapongpibul et al. (2018) optimized diarylpentadienones, a class including these compounds, as chemotherapeutics for prostate cancer, showing significantly improved potency compared to curcumin (Patanapongpibul et al., 2018).
Optical and Electronic Properties
The derivatives also exhibit intriguing optical and electronic properties. Shettigar et al. (2006) reported on the nonlinear optical parameters of bis-chalcone derivatives, finding them to be promising for applications such as optical limiting due to their substantial two-photon absorption phenomenon (Shettigar et al., 2006). Additionally, Ruanwas et al. (2015) synthesized and characterized five dienone derivatives for their fluorescence properties, demonstrating their potential as fluorescent probes (Ruanwas et al., 2015).
Chemical Sensing
Gupta et al. (2021) explored the use of chalcone derivatives as chemosensors for cyanide anions, demonstrating the potential of these compounds in the sensitive and selective detection of hazardous ions (Gupta et al., 2021).
X-Ray Diffraction Studies
Ferreira et al. (2019) utilized ss-NMR and single-crystal X-ray diffraction to elucidate a new polymorph of a bischalcone derivative, contributing to the understanding of molecular structures and their interactions (Ferreira et al., 2019).
Eigenschaften
IUPAC Name |
(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Cl4N2O3/c1-34-15-17(28(37)24-9-3-19(30)13-26(24)32)11-21(34)5-7-23(36)8-6-22-12-18(16-35(22)2)29(38)25-10-4-20(31)14-27(25)33/h3-16H,1-2H3/b7-5+,8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCVXRWCOVTFQY-KQQUZDAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)C=CC2=CC(=CN2C)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)/C=C/C(=O)/C=C/C3=CC(=CN3C)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Cl4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-methylbenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2416323.png)

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)



![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)
![N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2416332.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2416339.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)
